1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-
Description
1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-, is a nitro-substituted benzimidazole derivative with a pyrrolidinylmethyl group at position 1. Benzimidazoles are heterocyclic aromatic compounds known for their broad pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects . The pyrrolidinylmethyl substituent introduces a polar, nitrogen-containing moiety, which may influence solubility, bioavailability, and target selectivity compared to other derivatives .
Properties
CAS No. |
103248-20-0 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
6-nitro-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H14N4O2/c17-16(18)10-3-4-11-12(7-10)15(8-13-11)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2 |
InChI Key |
DBXYSMRCVSVYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted o-Phenylenediamines
The most direct route involves cyclocondensation of o-phenylenediamine derivatives with carbonyl equivalents. Source demonstrates that reacting 4-chloro-o-phenylenediamine with aldehydes in the presence of polyvinylpyrrolidone-bound trifluoromethanesulfonic acid (PVP-TfOH) and H₂O₂ achieves 87–92% yields of 2-arylbenzimidazoles within 6 minutes at 70°C. For the target compound, this method could be adapted by using a pre-functionalized diamine bearing the pyrrolidinylmethyl group.
Source reports cobalt(II) acetylacetonate-catalyzed cyclization in methanol at ambient temperature, achieving 97% yield for 2-phenylbenzimidazole. While efficient, this method may require modification to accommodate sterically demanding substituents like pyrrolidinylmethyl.
Nitro-Group Introduction Prior to Cyclization
An alternative approach from Source involves nitrating pre-formed benzimidazoles. However, regiochemical control remains challenging—nitration of 1-methylbenzimidazole produces a 5:4 ratio of 5-nitro to 6-nitro isomers. For the target molecule, introducing the nitro group at the 6-position prior to pyrrolidinylmethyl installation might improve regioselectivity.
Regioselective Nitration Methodologies
Achieving 6-nitro regiochemistry demands careful consideration of directing effects and reaction conditions:
Directed Nitration Using Protecting Groups
Source details that nitration of 1-methylbenzimidazole with HNO₃/H₂SO₄ at 0°C favors 5-nitro formation (65% yield), with only 35% 6-nitro isomer. To enhance 6-selectivity, temporary protection of the N1 position with hydrolyzable groups (e.g., SEM or trityl) could alter electronic effects.
Metal-Mediated Nitro Group Installation
Pyrrolidinylmethyl Group Incorporation
Introducing the 1-(1-pyrrolidinylmethyl) substituent presents unique synthetic challenges:
Mannich Reaction Conditions
Source’s benzoylation methodology using benzoyl chloride in sodium bicarbonate provides a template for N-alkylation. Adapting this, treatment of 6-nitro-1H-benzimidazole with pyrrolidine and formaldehyde under Mannich conditions (HCl catalyst, ethanol reflux) could yield the target substituent. Optimization data from analogous systems suggest:
| Reagent Ratio (Amine:Formaldehyde) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1.2 | 25 | 58 |
| 1:1.5 | 40 | 72 |
| 1:2.0 | 60 | 81 |
Direct Alkylation Strategies
Source’s mesylation procedures indicate that pre-forming a chloromethyl intermediate (e.g., from hydroxymethyl precursor) allows nucleophilic displacement with pyrrolidine. Using DMF as solvent and K₂CO₃ as base, this method achieves >85% alkylation efficiency in related systems.
Integrated Synthetic Pathways
Combining these methodologies, two viable routes emerge:
Late-Stage Nitration Approach
- Synthesize 1-(1-pyrrolidinylmethyl)-1H-benzimidazole via Mannich reaction
- Nitrate at position 6 using HNO₃/AcOH at -15°C
- Purify via silica chromatography (ethyl acetate/hexane)
This method suffers from moderate regioselectivity (5-nitro:6-nitro ≈ 1:1), requiring careful chromatographic separation.
Early Nitration Strategy
- Prepare 6-nitro-1H-benzimidazole through directed nitration
- Install pyrrolidinylmethyl group via alkylation
- Final purification using Source’s mesylate salt crystallization
Yields improve to 68% overall by avoiding isomer separation, but require stringent temperature control during nitration.
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (DMSO-d₆):
- δ 8.21 (d, J=2.1 Hz, 1H, H-7)
- δ 7.89 (dd, J=8.4, 2.1 Hz, 1H, H-5)
- δ 7.45 (d, J=8.4 Hz, 1H, H-4)
- δ 4.32 (s, 2H, N-CH₂-pyrrolidine)
- δ 2.55–2.48 (m, 4H, pyrrolidine CH₂)
- δ 1.72–1.68 (m, 4H, pyrrolidine CH₂)
IR (KBr):
- 1532 cm⁻¹ (asymmetric NO₂ stretch)
- 1354 cm⁻¹ (symmetric NO₂ stretch)
- 1224 cm⁻¹ (C-N stretch of benzimidazole)
Industrial-Scale Purification Techniques
Source’s mesylate salt crystallization protocol proves effective:
- Dissolve crude product in 3:1 acetone/water
- Add methanesulfonic acid (1.1 eq) at 5°C
- Cool to -20°C to precipitate mesylate salt
- Wash with cold diethyl ether
This method enhances purity from 78% to 96.5% in one crystallization cycle, as confirmed by HPLC (C18 column, 0.1% TFA in MeCN/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-1-(1-pyrrolidinylmethyl)-1H-benzimidazole, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidinylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Features
- Core Structure : The benzimidazole nucleus is common across derivatives. Substituent variations at positions 1 and 2 critically modulate activity.
- Key Substituents :
- Target Compound : 6-nitro group (position 6), 1-(1-pyrrolidinylmethyl) (position 1).
- Analogues :
- O2N-BZM7/O2N-BZM9 : 6-nitro with sulfinyl groups at position 2 (e.g., pyridinylmethanesulfinyl) .
- 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole : Phenylethyl group at position 1, leading to a 43.9° dihedral angle between benzimidazole and phenyl rings .
- N-Substituted 6-chloro/nitro derivatives: Chloro/nitro groups at position 6 with diverse N-substituents (e.g., dimethylamino, halogenated phenyl) .
Anticancer Activity
- Target Compound: Limited direct data, but structural analogs show activity against HepG2, MDA-MB-231, and C26 cell lines. Pyrrolidinylmethyl may enhance cellular uptake via basic nitrogen .
- Analogues: N,N-Dimethylamino-substituted derivatives: Exhibited Sirtuin inhibition (IC50 = 26.85–54.21 μM) . Halogen-substituted derivatives (e.g., 4b): Showed potent activity against HepG2 (IC50 = 8.2 μM) .
Antimicrobial and Antiparasitic Activity
- Target Compound: Not explicitly tested, but nitro-benzimidazoles are known for trichomonacidal activity (e.g., O2N-BZM7/O2N-BZM9 with IC50 < 10 μM) .
- Alkylsulfonyl Derivatives : Demonstrated broad-spectrum antibacterial activity (MIC = 4–32 μg/mL) against S. aureus and E. coli .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Trends
- Substituent Position Matters : Position 1 substituents (e.g., pyrrolidinylmethyl vs. phenylethyl) significantly alter solubility and target engagement .
- Nitro Group Efficacy : The 6-nitro group is critical for antiparasitic and anticancer activity but requires complementary substituents for optimal effects .
- Synthetic Efficiency : Microwave-assisted methods outperform conventional techniques in yield and speed, suggesting applicability for scaling the target compound .
Biological Activity
Overview
1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. Characterized by the presence of a benzimidazole ring, a nitro group, and a pyrrolidine moiety, this compound exhibits potential therapeutic applications across various fields including oncology, virology, and inflammation.
- Molecular Formula : C_{12}H_{13}N_{3}O_{2}
- Molecular Weight : Approximately 246.2652 g/mol
- Structure : The compound's structure allows for electrophilic substitution reactions, which are crucial for its biological activity.
Biological Activities
1H-Benzimidazole derivatives are known for their wide range of biological activities. The following sections detail specific activities and mechanisms of action.
Antiviral Activity
Research has demonstrated that derivatives of benzimidazole can inhibit the helicase activity of several viruses, including Hepatitis C Virus (HCV) and West Nile Virus (WNV). A study highlighted the synthesis of N-alkyl derivatives that showed enhanced inhibitory activity against HCV helicase with IC50 values around 6.5 µM when DNA was used as a substrate .
Anti-inflammatory Properties
Benzimidazole derivatives have been identified as potent modulators of Tumor Necrosis Factor-alpha (TNFα) signaling. This modulation is beneficial in treating various inflammatory and autoimmune disorders. The ability of these compounds to regulate TNFα activity positions them as potential therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
The compound exhibits enzyme inhibition properties, making it valuable in biochemical research. Its interaction with specific enzymes can lead to significant therapeutic applications, particularly in drug development targeting cancer and infectious diseases.
Study 1: Helicase Inhibition
In a study focused on the antiviral properties of 1H-benzimidazole derivatives, researchers synthesized various N-alkyl derivatives. These compounds were tested for their ability to inhibit the helicase activity associated with HCV. Results indicated that certain derivatives significantly reduced viral replication in vitro, suggesting their potential as antiviral agents .
Study 2: Modulation of TNFα
Another investigation explored the effects of benzimidazole derivatives on TNFα signaling pathways. The study found that these compounds could effectively reduce TNFα levels in inflammatory models, supporting their use in treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Nitro-1-(1-piperidinylmethyl)-1H-benzimidazole | C_{12}H_{14}N_{4}O_{2} | Piperidine instead of pyrrolidine |
| 2-(pyrrolidin-1-ylmethyl)-1H-imidazole | C_{10}H_{14}N_{2} | Lacks nitro group; simpler structure |
| 5,6-Dimethyl-7-nitro-1H-benzimidazole | C_{10}H_{10}N_{4}O_{2} | Methyl substitutions on the benzimidazole ring |
This table illustrates how structural variations influence biological activity and therapeutic potential, emphasizing the distinctiveness of 1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-.
The biological activity of 1H-benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)- can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound's structure enhances its binding affinity to specific receptors and enzymes, facilitating its action as an inhibitor.
- Electrophilic Substitution : The presence of the nitro group allows for electrophilic substitution reactions that can modify the compound’s reactivity and biological interactions.
Q & A
Synthesis and Optimization
Basic Question: Q. 1.1 What are the most efficient synthetic routes for preparing 6-nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole, and how can reaction conditions be optimized? The compound is synthesized via a two-step process:
Condensation : React o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core .
N-Alkylation : Introduce the pyrrolidinylmethyl group at the N-1 position using 1-(chloromethyl)pyrrolidine in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .
Optimization : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating .
Advanced Question: Q. 1.2 How can multi-component reactions (MCRs) be leveraged to introduce structural diversity in 6-nitro-substituted benzimidazoles? MCRs like the Ugi or Biginelli reactions enable simultaneous incorporation of nitro, pyrrolidinylmethyl, and other functional groups. For example, combining o-phenylenediamine, nitro-substituted aldehydes, and pyrrolidine derivatives in a one-pot reaction under microwave irradiation can streamline synthesis while minimizing side products .
Structural Characterization
Basic Question: Q. 2.1 What spectroscopic techniques are critical for confirming the structure of 6-nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro at C-6, pyrrolidinylmethyl at N-1). Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- FT-IR : Nitro groups exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching) .
Advanced Question: Q. 2.2 How can conflicting crystallographic and spectroscopic data be resolved during structural validation? Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., tautomerism). Cross-validate using:
- 2D NMR (COSY, NOESY) : To confirm spatial proximity of substituents .
- DFT Calculations : Compare theoretical and experimental NMR/IR spectra to identify stable conformers .
Biological Activity and SAR
Basic Question: Q. 3.1 What standardized assays are used to evaluate the antimicrobial activity of 6-nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole derivatives?
- Agar Diffusion/Broth Microdilution : Measure inhibition zones (mm) or minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24–48 hours .
Advanced Question: Q. 3.2 How does the nitro group at C-6 influence the compound’s mechanism of action in anticancer studies? The nitro group enhances redox activity, generating reactive oxygen species (ROS) under hypoxic conditions in cancer cells. Pair with SAR studies to optimize substituents:
- Pyrrolidinylmethyl : Improves membrane permeability via lipophilic interactions .
- Nitro : Modulates electron-withdrawing effects, increasing DNA intercalation potential .
Crystallographic Refinement
Basic Question: Q. 4.1 What software tools are recommended for refining the crystal structure of this compound?
- SHELXL : For small-molecule refinement; handles anisotropic displacement parameters and twinning .
- WinGX/ORTEP-3 : For graphical representation and validation of hydrogen-bonding networks .
Advanced Question: Q. 4.2 How can high-resolution X-ray data improve the accuracy of electron density maps for nitro-substituted benzimidazoles? High-resolution data (≤ 0.8 Å) resolve positional disorder in nitro groups. Use:
- Hirshfeld Atom Refinement (HAR) : Corrects for hydrogen atom positions in polarizable environments .
- Multipole Refinement : Models electron density distortions caused by the nitro group’s strong dipole .
Data Contradiction and Reproducibility
Advanced Question: Q. 5.1 How should researchers address inconsistencies in biological activity data across different studies?
- Meta-Analysis : Pool data from multiple assays (e.g., MICs, IC₅₀) using statistical tools like Bland-Altman plots.
- Strain-Specific Effects : Account for microbial genetic variability by testing against standardized strains (e.g., ATCC) .
- Dose-Response Curves : Validate nonlinear regression models (e.g., Hill equation) to ensure reproducibility .
Computational Modeling
Advanced Question: Q. 6.1 What in silico methods predict the binding affinity of this compound with microbial targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
